Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Beschreibung

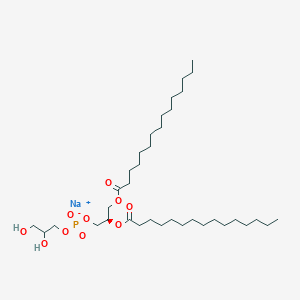

Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a synthetic glycerophospholipid derivative featuring a chiral glycerol backbone with two pentadecanoic acid (C15:0) chains esterified at the sn-1 and sn-2 positions. The headgroup consists of a 2,3-dihydroxypropyl phosphate moiety neutralized by a sodium counterion. This compound shares structural homology with naturally occurring phosphatidylglycerols (PGs) but differs in acyl chain length and stereochemical configuration .

Eigenschaften

CAS-Nummer |

322647-32-5 |

|---|---|

Molekularformel |

C36H71NaO10P |

Molekulargewicht |

717.9 g/mol |

IUPAC-Name |

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(pentadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C36H71O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-35(39)43-31-34(32-45-47(41,42)44-30-33(38)29-37)46-36(40)28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-34,37-38H,3-32H2,1-2H3,(H,41,42);/t33?,34-;/m1./s1 |

InChI-Schlüssel |

FDCPCTFYMORYNZ-XWYVMIOLSA-N |

SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na+] |

Isomerische SMILES |

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na] |

Kanonische SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na] |

Herkunft des Produkts |

United States |

Biologische Aktivität

Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a complex phospholipid compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and cellular interactions. This article explores its biological activity through a detailed examination of research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C34H66NaO10P

- Molecular Weight : 688.85 g/mol

- CAS Number : 200880-40-6

This compound features a phosphate group linked to a glycerol backbone, with pentadecanoyloxy groups that contribute to its amphiphilic properties, making it suitable for various biological applications.

This compound exhibits biological activity primarily through its interactions with cell membranes. The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is crucial for drug delivery systems where enhanced membrane penetration is desired.

Liposomal Formulations

Research has shown that this compound can be utilized in liposomal formulations to enhance the delivery of therapeutic agents. For instance, liposomes containing this phospholipid have been reported to improve the bioavailability of encapsulated drugs by facilitating their release into target cells .

Immunological Effects

Studies indicate that this compound can activate immune responses. In murine models, it has been shown to stimulate invariant natural killer T (iNKT) cells, leading to enhanced immune activation . This immunomodulatory effect suggests potential applications in cancer therapy and vaccine development.

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated in various cell lines. Results indicate that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at therapeutic doses . This safety profile is essential for its consideration in clinical applications.

Table 1: Biological Activity Overview

Case Study 1: Liposomal Formulation for Cancer Treatment

A study investigated the use of this compound in liposomes for delivering chemotherapeutic agents to cancer cells. The results demonstrated a significant increase in drug uptake by tumor cells compared to conventional formulations, highlighting the compound's effectiveness in enhancing therapeutic efficacy .

Case Study 2: Immunotherapy Enhancement

In another study focused on immunotherapy, researchers found that incorporating this phospholipid into vaccine formulations improved the activation of T cells and antibody responses in animal models. This finding suggests its potential role as an adjuvant in vaccine development .

Wissenschaftliche Forschungsanwendungen

The compound Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a phospholipid derivative that has garnered interest in various scientific fields, including biochemistry, pharmacology, and material science. This article explores its applications, supported by case studies and data tables.

Drug Delivery Systems

This compound is utilized in drug delivery systems due to its amphiphilic nature, which allows it to form micelles or liposomes. These structures enhance the solubility and bioavailability of hydrophobic drugs.

Case Study: Liposomal Formulations

Research has demonstrated that liposomes composed of phospholipids similar to this compound can encapsulate anticancer agents, improving their therapeutic efficacy while reducing systemic toxicity. For example, formulations using phosphatidylcholine derivatives have shown significant improvement in drug delivery to tumor sites compared to conventional methods.

Biomaterials

This compound is also explored in the development of biomaterials for tissue engineering and regenerative medicine. Its compatibility with biological tissues makes it suitable for scaffolding applications.

Data Table: Comparative Analysis of Biomaterials

| Material Type | Biocompatibility | Mechanical Strength | Degradation Rate |

|---|---|---|---|

| Sodium (2R)-2,3-bis... | High | Moderate | Controlled |

| Poly(lactic-co-glycolic acid) | Moderate | High | Fast |

| Collagen-based scaffolds | High | Low | Slow |

Cosmetic Formulations

Due to its emulsifying properties, this compound is used in cosmetic formulations to stabilize emulsions and enhance skin penetration of active ingredients.

Case Study: Skin Penetration Enhancers

Studies indicate that formulations containing this compound can significantly increase the permeation of active ingredients through the skin barrier. This is particularly beneficial in anti-aging products where deeper skin penetration is desired.

Food Industry

In the food industry, this compound serves as an emulsifier and stabilizer in various food products. Its ability to improve texture and shelf-life makes it valuable for processed foods.

Data Table: Food Applications

| Food Product Type | Role of Compound | Benefits |

|---|---|---|

| Salad Dressings | Emulsifier | Improved texture |

| Dairy Products | Stabilizer | Enhanced shelf-life |

| Sauces | Thickening agent | Consistent viscosity |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Acyl Chain Variations

Table 1: Comparison of Acyl Chain Modifications

Key Findings :

- Longer saturated chains (e.g., C16:0) enhance thermal stability but reduce membrane fluidity .

- Unsaturated analogs (e.g., C18:1, C18:2) exhibit lower phase transition temperatures, favoring applications in drug delivery systems requiring flexible bilayers .

- Deuterated versions (e.g., C16:0-d62) are used in isotopic tracing studies without altering biological activity .

Headgroup Modifications

Table 2: Headgroup Functionalization Effects

Key Findings :

- Negatively charged headgroups (e.g., phosphate or carboxylate) enable electrostatic interactions with cationic biomolecules but may require stabilization by sodium counterions .

- Zwitterionic headgroups (e.g., DSPC) reduce nonspecific protein adsorption, making them ideal for stealth liposomes .

- Inverted dipole orientations (e.g., DOCP) alter membrane adhesion properties, useful in nanotechnology applications .

Solubility and Stability

- Aqueous Solubility : Sodium glycerophosphate derivatives (e.g., ) are freely soluble in water due to ionic headgroups, while longer acyl chains reduce solubility in polar solvents .

- Storage Conditions : Most analogs require storage at -20°C under inert atmospheres to prevent hydrolysis or oxidation, particularly for unsaturated variants .

Vorbereitungsmethoden

Preparation Methods of Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

General Synthetic Strategy

The synthesis generally follows a multi-step approach involving:

- Esterification of glycerol backbone with pentadecanoic acid

- Phosphorylation of the diacylglycerol intermediate

- Neutralization to obtain the sodium salt form

The key challenge is to maintain the stereochemical integrity at the 2R position of the glycerol and to achieve selective esterification and phosphorylation without side reactions.

Stepwise Preparation

Esterification of Glycerol with Pentadecanoic Acid

- Reactants: Glycerol (2,3-dihydroxypropyl moiety) and pentadecanoic acid

- Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid

- Solvent: Anhydrous organic solvents such as toluene or dichloromethane

- Conditions: Reflux under inert atmosphere (nitrogen or argon) to avoid oxidation, with removal of water by azeotropic distillation or molecular sieves to drive esterification forward

This step yields 2,3-bis(pentadecanoyloxy)propyl intermediate with ester linkages at positions 2 and 3 of glycerol.

Phosphorylation of the Diacylglycerol Intermediate

- Phosphorylating Agent: Phosphorus oxychloride (POCl3) or phosphoric acid derivatives

- Base: Pyridine or triethylamine to neutralize HCl formed during reaction

- Solvent: Anhydrous pyridine or dichloromethane

- Conditions: Low temperature (0–5 °C) initially, followed by gradual warming to room temperature to control reaction rate and minimize side products

The phosphorylation targets the free hydroxyl group on the glycerol backbone, forming the phosphate ester linkage.

Formation of Sodium Salt

- Neutralization: The acidic phosphate ester is neutralized with sodium hydroxide or sodium carbonate solution

- Purification: The product is purified by crystallization or chromatography to remove unreacted starting materials and side products

Industrial Scale Preparation

In industrial settings, the preparation is optimized for scale, yield, and purity:

- Continuous flow reactors are used to precisely control reaction parameters such as temperature, reactant feed rates, and mixing.

- Automated monitoring of pH and reaction progress ensures consistent product quality.

- Purification involves large-scale chromatography or crystallization techniques adapted for bulk material.

- Inert atmosphere and moisture control are critical to prevent hydrolysis or degradation of sensitive intermediates.

Representative Reaction Scheme

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Glycerol + Pentadecanoic acid | Acid catalyst, reflux, azeotropic removal of water | 2,3-bis(pentadecanoyloxy)propyl intermediate |

| 2 | Intermediate + POCl3 | Pyridine, 0–5 °C to RT | Phosphorylated ester intermediate |

| 3 | Phosphorylated intermediate | NaOH neutralization | Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl phosphate sodium salt |

Analytical Data and Research Findings

Purity and Structural Confirmation

- NMR Spectroscopy (1H and 13C NMR): Confirms esterification at positions 2 and 3 and the presence of phosphate group.

- Mass Spectrometry (MS): Confirms molecular weight consistent with the sodium salt of the phosphorylated diacylglycerol.

- Infrared Spectroscopy (IR): Characteristic ester C=O stretching (~1735 cm⁻¹) and phosphate P=O stretching (~1240 cm⁻¹).

- Optical Rotation: Confirms retention of (2R) stereochemistry.

Reaction Yields and Optimization

| Step | Yield (%) | Notes |

|---|---|---|

| Esterification | 85–90 | High yield with azeotropic water removal |

| Phosphorylation | 75–85 | Sensitive to moisture, requires dry conditions |

| Neutralization & Purification | 80–90 | Dependent on purification method |

Q & A

Basic Research Questions

Q. How can the stereochemical purity of Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate be ensured during synthesis?

- Methodology : Utilize chiral chromatography or enzymatic resolution to isolate the (2R)-configured glycerol backbone. Confirm stereochemistry via circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments. For example, evidence from phosphatidylglycerol derivatives (e.g., DMPG in evidence 21) highlights the use of chiral-phase HPLC for resolving enantiomers .

Q. What spectroscopic techniques are optimal for structural characterization of this compound?

- Methodology : Combine -NMR and -NMR to confirm the phosphate group and acyl chain positions. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) validates molecular weight. For instance, sodium glycerol phosphate derivatives in evidence 20 were characterized using -NMR to resolve hydroxyl and phosphate groups .

Q. How can the critical micelle concentration (CMC) of this compound be experimentally determined?

- Methodology : Employ fluorescence spectroscopy with pyrene as a probe to measure the polarity shift during micelle formation. Surface tension measurements via a tensiometer or dynamic light scattering (DLS) for particle size analysis can corroborate results. Similar approaches were used for phosphatidylglycerol analogs in evidence 15 to study surfactant interactions .

Advanced Research Questions

Q. How does the inverted headgroup dipole of this compound influence its interactions with lipid bilayers?

- Methodology : Perform molecular dynamics (MD) simulations to model the orientation of the phosphate headgroup relative to phospholipid membranes. Validate with Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms. discusses synthetic lipids with inverted dipoles (e.g., DOCP) and their anti-fouling properties, suggesting similar methods for analyzing membrane adhesion .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

- Methodology : Store under inert gas (e.g., argon) at -20°C, as recommended for analogous oleoyl-containing lipids (evidence 5). Monitor degradation via HPLC or FTIR to detect peroxidation products. Antioxidants like butylated hydroxytoluene (BHT) can be added at 0.01% w/v .

Q. How can deuterated analogs of this compound be synthesized for pharmacokinetic tracing?

- Methodology : Replace pentadecanoyl chains with -hexadecanoyl groups via esterification with deuterated fatty acids (evidence 9). Confirm isotopic incorporation using mass spectrometry and quantify in vivo distribution via isotope ratio mass spectrometry (IRMS) .

Q. How do variations in acyl chain length (e.g., pentadecanoyl vs. stearoyl) affect its self-assembly in drug delivery systems?

- Methodology : Compare liposome stability using differential scanning calorimetry (DSC) to assess phase transition temperatures. Zeta potential and cryo-EM can evaluate colloidal stability and morphology. highlights similar studies on distearoyl phosphatidylglycerol .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility in aqueous buffers be resolved?

- Methodology : Systematically test solubility across pH (4–9) and ionic strength (0.1–1.0 M NaCl) using nephelometry. Cross-reference with the European Pharmacopoeia guidelines (evidence 10), which specify hydration-dependent solubility for sodium glycerophosphate derivatives .

Experimental Design

Q. What protocols optimize the incorporation of this compound into lipid nanoparticles (LNPs) for mRNA delivery?

- Methodology : Use microfluidic mixing to control lipid-to-mRNA ratios. Assess encapsulation efficiency via Ribogreen assays and in vitro transfection efficacy in HEK293 cells. ’s discussion of CPe liposomes provides a template for evaluating cellular uptake .

Tables

| Property | Method | Reference |

|---|---|---|

| Stereochemical purity | Chiral-phase HPLC, NOE NMR | |

| CMC determination | Fluorescence spectroscopy (pyrene) | |

| Deuterated analog synthesis | Esterification with fatty acids |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.